Sodium methyl-ethyl caproate

GABA transaminase inhibition enzyme kinetics branched-chain fatty acid pharmacology

Sodium methyl-ethyl caproate (CAS 33977-30-9), systematically named sodium 2-ethyl-2-methylhexanoate, is the sodium salt of a branched-chain C9 carboxylic acid. With a molecular formula of C9H17NaO2 and a molecular weight of 180.22 g/mol , this compound belongs to the class of α,α-disubstituted short-chain fatty acids that are structural analogues of valproic acid (VPA, 2-propylpentanoic acid).

Molecular Formula C9H17NaO2
Molecular Weight 180.22 g/mol
CAS No. 33977-30-9
Cat. No. B3370187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium methyl-ethyl caproate
CAS33977-30-9
Molecular FormulaC9H17NaO2
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC)C(=O)[O-].[Na+]
InChIInChI=1S/C9H18O2.Na/c1-4-6-7-9(3,5-2)8(10)11;/h4-7H2,1-3H3,(H,10,11);/q;+1/p-1
InChIKeyJQXSRTFKUDCLLJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Methyl-Ethyl Caproate (CAS 33977-30-9): Identity, Class, and Procurement-Relevant Basics


Sodium methyl-ethyl caproate (CAS 33977-30-9), systematically named sodium 2-ethyl-2-methylhexanoate, is the sodium salt of a branched-chain C9 carboxylic acid [1]. With a molecular formula of C9H17NaO2 and a molecular weight of 180.22 g/mol [1], this compound belongs to the class of α,α-disubstituted short-chain fatty acids that are structural analogues of valproic acid (VPA, 2-propylpentanoic acid) [2]. Unlike linear hexanoate salts, the geminal ethyl and methyl substituents at the C2 position confer steric hindrance and distinct lipid solubility, which directly influence its enzymatic inhibition profile and toxicological safety margin when compared to both the parent drug VPA and the closely related comparator 2,2-dimethylvaleric acid (DMV) [2][3].

Why Sodium Methyl-Ethyl Caproate Cannot Be Interchanged with Other Branched-Chain Fatty Acid Salts


Superficially, sodium methyl-ethyl caproate appears interchangeable with sodium 2,2-dimethylvalerate (DMV) or sodium valproate (VPA)—all are sodium salts of α-branched fatty acids that modulate the GABA shunt [1]. However, the specific substitution pattern at the C2 carbon (methyl + ethyl in MEC vs. two methyl groups in DMV vs. propyl in VPA) produces quantifiably different inhibition kinetics at the two sequential enzymes of the GABA degradation pathway—GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH)—as well as divergent teratogenic risk profiles [1][2]. These differences mean that selecting MEC over DMV or VPA alters the on-target inhibition ratio, the free fraction available for placental transfer, and ultimately the experimental or industrial outcome in any system dependent on branched-chain fatty acid pharmacology [2][3].

Quantitative Comparative Evidence for Sodium Methyl-Ethyl Caproate vs. Closest Analogs


GABA-T Inhibition Affinity (Ki) of MEC vs. DMV in Rat Brain Mitochondria

In a direct head-to-head comparison using rat forebrain nonsynaptosomal mitochondria, the inhibition constant (Ki) for MEC on GABA oxidation was determined alongside that of 2,2-dimethyl valerate (DMV). At low extracellular K⁺ (5 mM), DMV exhibited a Ki approximately twofold lower than MEC, indicating higher potency. However, under depolarizing conditions (100 mM K⁺), the Ki values converged, with MEC showing a Ki of 0.32 ± 0.08 mM compared to DMV's Ki of 0.34 ± 0.06 mM [1].

GABA transaminase inhibition enzyme kinetics branched-chain fatty acid pharmacology

Comparative Teratogenicity: MEC vs. Valproic Acid (VPA) in Whole Rat Embryo Culture

In a cross-study comparable design using whole rat embryo culture, MEC was evaluated alongside VPA and its metabolites for embryonic transfer and teratogenic effects. Despite reaching high embryonic concentrations due to its protein binding profile, MEC produced no adverse developmental effects even at embryonic levels that were several-fold higher than the effective teratogenic concentrations of VPA and 4-en-VPA [1].

developmental toxicology teratogenicity embryonic exposure placental transfer

Audiogenic Seizure Protection and Brain GABA Elevation: MEC vs. DMV In Vivo

In a direct head-to-head in vivo comparison, both MEC and DMV were administered to audiogenic seizure-sensitive mice. Treatment with MEC produced an increase in whole-brain GABA levels that was associated with protection against sound-induced convulsions [1]. The study confirmed that both α-substituted fatty acids act as competitive GABA-T inhibitors in vivo, elevating cerebral GABA and conferring anticonvulsant efficacy [1].

anticonvulsant activity audiogenic seizures brain GABA levels in vivo pharmacology

Dual Enzyme Inhibition Profile: MEC vs. DPA (Valproate) at GABA-T and SSADH

Branched-chain fatty acids including MEC inhibit the two sequential enzymes of the GABA degradation pathway with distinct mechanisms: competitive inhibition at GABA-T (with respect to GABA) and noncompetitive inhibition at SSADH [1]. At anticonvulsant doses, MEC, like dipropylacetic acid (DPA/valproate), preferentially inhibits GABA-transaminase over SSADH, leading to a net rise in cerebral GABA levels [2]. The correlation between Ki at SSADH and behavioral effect magnitude differs between MEC and DMV, indicating that the specific α-substituent pattern (methyl-ethyl vs. dimethyl) modulates the SSADH component of action [1].

GABA shunt enzymes succinic semialdehyde dehydrogenase enzyme selectivity competitive vs. noncompetitive inhibition

Physicochemical Differentiation: Molecular Weight and Ionizable Salt Form for Formulation and Handling

Sodium methyl-ethyl caproate (MW 180.22 g/mol as the sodium salt, C9H17NaO2) is directly distinguishable from the free acid form (2-ethyl-2-methylhexanoic acid, MW 158.24 g/mol, C9H18O2) and from the sodium salt of the smaller DMV (sodium 2,2-dimethylvalerate; parent acid C7H14O2, MW 130.18 g/mol) [1][2]. The sodium salt confers water solubility advantages over the free acid and provides a defined counterion for stoichiometric calculations in buffer preparation or formulation work.

physicochemical properties molecular weight salt form handling and formulation

Evidence-Backed Application Scenarios for Procuring Sodium Methyl-Ethyl Caproate


Competitive GABA-T Inhibition Studies Requiring a Non-Teratogenic Valproate Analogue

Investigators studying GABAergic pharmacology in developmental or reproductive toxicology models should select sodium methyl-ethyl caproate over sodium valproate (VPA) when the experimental design requires inhibition of the GABA shunt without introducing VPA-associated teratogenicity as a confounding variable. The compound competitively inhibits GABA-T, elevates brain GABA, and protects against audiogenic seizures [1], yet produces no adverse embryonic effects even at high tissue concentrations, unlike VPA which is teratogenic at several-fold lower embryonic levels [2].

Structure-Activity Relationship (SAR) Studies of Branched-Chain Fatty Acid GABA-T Inhibitors

For medicinal chemistry programs exploring structure-activity relationships among α,α-disubstituted fatty acids, sodium methyl-ethyl caproate provides a critical methyl-ethyl substitution pattern that bridges the SAR gap between 2,2-dimethylvalerate (DMV; dimethyl substitution) and valproate (dipropyl substitution). Under depolarizing conditions (100 mM K⁺), MEC achieves Ki values statistically indistinguishable from DMV (0.32 ± 0.08 mM vs. 0.34 ± 0.06 mM) [1], yet under resting conditions (5 mM K⁺), DMV is approximately twice as potent, revealing potassium-dependent differences in enzyme-inhibitor interaction that are valuable for probing the GABA-T binding pocket.

Dual Enzyme Inhibition Profiling of the GABA Degradation Pathway

Sodium methyl-ethyl caproate is specifically appropriate for research that requires concurrent inhibition of both GABA-T and succinic semialdehyde dehydrogenase (SSADH) with known kinetic parameters. MEC competitively inhibits GABA-T with respect to GABA and noncompetitively inhibits SSADH [1]. The correlation between SSADH Ki and behavioral effect magnitude has been established for MEC and its analogs, enabling researchers to dissect the relative contribution of each enzyme to net GABA elevation [1][2]. This dual-target profile is valuable for systems neuroscience studies of quasi-morphine abstinence behavior and other GABA-dependent behavioral paradigms.

Procurement for Aqueous Formulation and In Vivo Dosing Studies

Procurement of the pre-formed sodium salt (CAS 33977-30-9) rather than the free acid (CAS 1185-29-1) is advised when aqueous solubility and ease of formulation are required. The sodium salt (MW 180.22 g/mol) eliminates the need for in situ neutralization with sodium hydroxide, improving precision in dose preparation and reducing variability in pH-sensitive biological assays. When calculating equimolar doses against DMV (parent acid MW 130.18 g/mol), researchers must apply a molar correction factor of approximately 1.38× to account for the molecular weight difference between species [3].

Quote Request

Request a Quote for Sodium methyl-ethyl caproate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.